molecular formula C12H17BrN2 B2354240 1-(4-Bromophenyl)-4-ethylpiperazine CAS No. 656257-43-1

1-(4-Bromophenyl)-4-ethylpiperazine

Cat. No.: B2354240
CAS No.: 656257-43-1
M. Wt: 269.186
InChI Key: CLEVZBPYLTYZHC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods also incorporate advanced purification techniques such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in organic solvents such as tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include various substituted piperazines with different functional groups.

    Oxidation and Reduction: Products range from oxides to reduced derivatives with altered functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

1-(4-Bromophenyl)-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing new therapeutic agents.

    Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes, depending on its specific application.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-ethylpiperazine: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.

    1-(4-Fluorophenyl)-4-ethylpiperazine:

    1-(4-Methylphenyl)-4-ethylpiperazine: The presence of a methyl group alters its physical and chemical properties compared to the bromophenyl derivative.

Uniqueness: 1-(4-Bromophenyl)-4-ethylpiperazine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVZBPYLTYZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 1-(4-bromophenyl)piperazine (4.82 g, 20 mmol) and K2CO3 (5.44 g, 40 mmol) in acetone (200 mL) was added iodoethane (2.58 mL, 32 mmol) dropwise over 1 min. After addition, the resulting mixture was stirred at rt for 24 h. The resulting precipitate was filtered off and rinsed with EtOAc (2×30 mL). The filtrate was concentrated to dryness to give a white solid which was treated with H2O (60 mL). Extraction with EtOAc (100 mL+60 mL) followed by concentration gave the crude title compound as a white solid. Trituration with MeOH (40 mL) gave first crop as a white solid (1.30 g). The mother liquor was concentrated to dryness and the trituration was repeated with MeOH, hexane and H2O to give additional 3.60 g as white solid. Total: 4.90 g (91%). 1H NMR (400 MHz, DMSO-d6) δ 7.20 (d, J=7.6 Hz, 2H), 6.87 (d, J=7.6 Hz, 2H), 3.13-3.03 (m, 4H), 2.49-2.40 (m, 4H, partially overlapping with DMSO signal), 2.34 (q, J=6.8 Hz, 2H), 1.01 (t, J=6.8 Hz, 3H); MS ESI 269.0 [M+H]+, calcd. for [C12H17BrN2+H]+ 269.1
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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